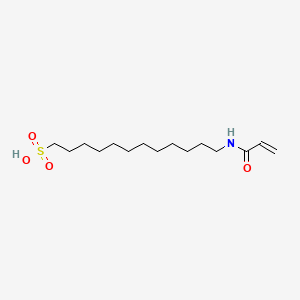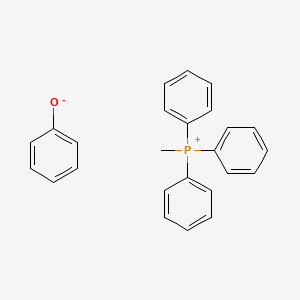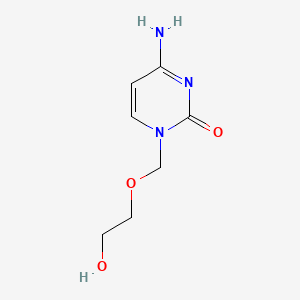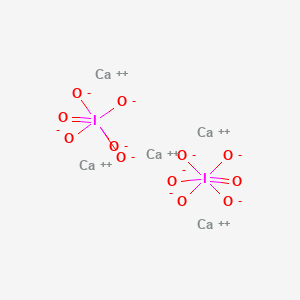
pentacalcium;pentaoxido(oxo)-λ7-iodane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacalcium;pentaoxido(oxo)-λ7-iodane, également connu sous le nom de pentacalcium orthoperiodate, est un composé chimique de formule Ca₅(IO₆)₂. C'est un sel de calcium de l'acide orthoperiodique et il est reconnu pour ses propriétés uniques et ses applications dans divers domaines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le pentacalcium orthoperiodate peut être synthétisé en mélangeant de l'iodate de calcium avec de l'oxyde de calcium ou de l'hydroxyde de calcium dans des rapports molaires spécifiques. Le mélange est ensuite chauffé à des températures allant de 425 °C à 560 °C. Après le chauffage, le produit est refroidi et lavé avec un acide dilué jusqu'à ce que les lavages atteignent un pH neutre de 7. Le produit final est séché pour atteindre une pureté d'au moins 90 % .
Méthodes de production industrielle
Dans les milieux industriels, la préparation du pentacalcium orthoperiodate suit des procédures similaires, mais à plus grande échelle. Les réactifs sont mélangés dans de grands réacteurs et le processus de chauffage est soigneusement contrôlé pour garantir une qualité et un rendement constants. Le produit est ensuite purifié et séché à l'aide d'équipements de qualité industrielle pour répondre aux normes de pureté requises .
Analyse Des Réactions Chimiques
Types de réactions
Le pentacalcium orthoperiodate subit diverses réactions chimiques, notamment :
Oxydation : Il peut agir comme un oxydant dans certaines réactions.
Réduction : Il peut être réduit dans des conditions spécifiques pour former différents composés iodés.
Substitution : Il peut participer à des réactions de substitution où le groupe iodate est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Réactions d'oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres oxydants.
Réactions de réduction : Des réducteurs tels que le thiosulfate de sodium peuvent être utilisés.
Réactions de substitution : Divers réactifs organiques et inorganiques peuvent être utilisés en fonction du produit souhaité.
Principaux produits formés
Oxydation : Formation d'iodates à un degré d'oxydation plus élevé.
Réduction : Formation d'iodates ou d'iodure à un degré d'oxydation plus faible.
Substitution : Formation de composés iodés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le pentacalcium orthoperiodate a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en chimie analytique pour la détermination de la teneur en calcium et en iode.
Médecine : Exploré pour ses propriétés antimicrobiennes et son utilisation potentielle dans les désinfectants.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme catalyseur dans certains procédés industriels.
Mécanisme d'action
Le mécanisme d'action du pentacalcium orthoperiodate implique sa capacité à libérer des ions iode et calcium dans des conditions spécifiques. Ces ions peuvent interagir avec diverses cibles moléculaires et voies, ce qui entraîne les effets observés. Par exemple, dans les systèmes biologiques, l'iode libéré peut agir comme un agent antimicrobien, perturbant les membranes cellulaires des micro-organismes.
Applications De Recherche Scientifique
Pentacalcium orthoperiodate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of calcium and iodine content.
Biology: Investigated for its potential use in biological assays and as a source of iodine in animal feed.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of pentacalcium orthoperiodate involves its ability to release iodine and calcium ions under specific conditions. These ions can interact with various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the released iodine can act as an antimicrobial agent, disrupting the cell membranes of microorganisms.
Comparaison Avec Des Composés Similaires
Composés similaires
Iodate de calcium (Ca(IO₃)₂): Un composé apparenté avec des propriétés similaires mais des applications différentes.
Periodate de sodium (NaIO₄): Un autre composé périodique principalement utilisé comme oxydant dans la synthèse organique.
Periodate de potassium (KIO₄): Similaire au periodate de sodium, mais avec des propriétés de solubilité et de réactivité différentes.
Unicité
Le pentacalcium orthoperiodate est unique en raison de sa teneur spécifique en calcium et en iode, ce qui le rend particulièrement utile dans les applications où ces deux éléments sont nécessaires. Sa capacité à libérer des ions iode et calcium dans des conditions contrôlées le distingue des autres composés périodiques .
Propriétés
Numéro CAS |
13763-58-1 |
|---|---|
Formule moléculaire |
Ca5I2O12 |
Poids moléculaire |
646.2 g/mol |
Nom IUPAC |
pentacalcium;pentaoxido(oxo)-λ7-iodane |
InChI |
InChI=1S/5Ca.2H5IO6/c;;;;;2*2-1(3,4,5,6)7/h;;;;;2*(H5,2,3,4,5,6,7)/q5*+2;;/p-10 |
Clé InChI |
IRPCKJOSXOUXAC-UHFFFAOYSA-D |
SMILES canonique |
[O-]I(=O)([O-])([O-])([O-])[O-].[O-]I(=O)([O-])([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


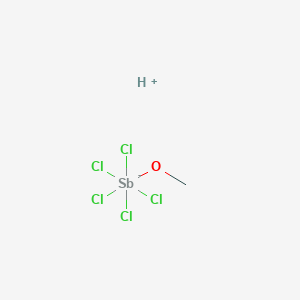


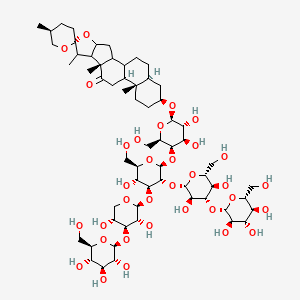
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
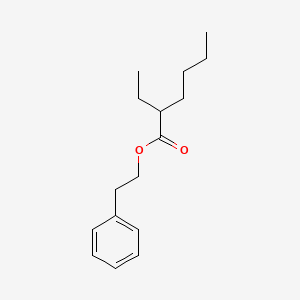
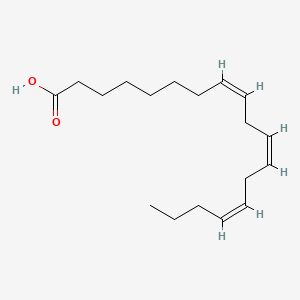
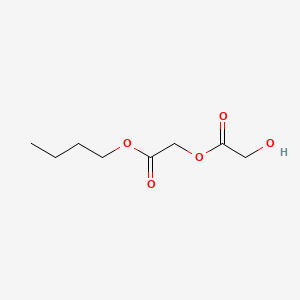
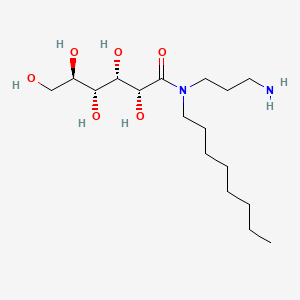
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
